6alpha-Hydroxy Medroxy Progesterone 17-Acetate
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Overview
Description
6alpha-Hydroxy Medroxy Progesterone 17-Acetate, also known as 4,5-dihydromedroxyprogesterone acetate, is a related compound of medroxyprogesterone acetate. Medroxyprogesterone acetate is a synthetic derivative of progesterone, a hormone involved in the menstrual cycle and pregnancy. This compound is primarily used as a reference standard in pharmaceutical analysis to ensure the quality and purity of medroxyprogesterone acetate formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Hydroxy Medroxy Progesterone 17-Acetate involves the hydrogenation of medroxyprogesterone acetate. The reaction typically uses a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions are carefully controlled to achieve the desired reduction without over-reduction or unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous monitoring of reaction parameters to ensure consistent product quality. The final product is purified using chromatographic techniques to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
6alpha-Hydroxy Medroxy Progesterone 17-Acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: As mentioned earlier, it is formed by the reduction of medroxyprogesterone acetate.
Substitution: It can undergo substitution reactions, particularly at the acetoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, reduced forms, and substituted compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6alpha-Hydroxy Medroxy Progesterone 17-Acetate has several scientific research applications:
Pharmaceutical Analysis: It is used as a reference standard in the quality control and validation of medroxyprogesterone acetate formulations.
Analytical Method Development: It aids in the development and validation of analytical methods such as high-performance liquid chromatography (HPLC) for the detection and quantification of impurities in pharmaceutical products.
Biological Studies: It is used in studies to understand the metabolism and pharmacokinetics of medroxyprogesterone acetate and its related compounds.
Industrial Applications: It is utilized in the production and quality assurance of medroxyprogesterone acetate in the pharmaceutical industry.
Mechanism of Action
6alpha-Hydroxy Medroxy Progesterone 17-Acetate, being a related compound of medroxyprogesterone acetate, shares similar mechanisms of action. Medroxyprogesterone acetate transforms a proliferative endometrium into a secretory endometrium. When administered with conjugated estrogens, it reduces the incidence of endometrial hyperplasia and the risk of adenocarcinoma . The molecular targets include progesterone receptors, and the pathways involved are related to the regulation of gene expression and cellular proliferation in the endometrium .
Comparison with Similar Compounds
Similar Compounds
Medroxyprogesterone Acetate EP Impurity F:
Progesterone EP Impurity B: A related compound of progesterone used in similar analytical applications.
Progesterone EP Impurity C: Another impurity related to progesterone, used for quality control in pharmaceutical formulations.
Uniqueness
6alpha-Hydroxy Medroxy Progesterone 17-Acetate is unique due to its specific structural modifications, which make it a valuable reference standard for the analysis of medroxyprogesterone acetate. Its distinct chemical properties and reactivity profile allow for precise identification and quantification in pharmaceutical formulations, ensuring the safety and efficacy of the final product .
Properties
Molecular Formula |
C24H34O5 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-hydroxy-6,10,13-trimethyl-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H34O5/c1-14(25)24(29-15(2)26)11-8-19-17-13-23(5,28)20-12-16(27)6-9-21(20,3)18(17)7-10-22(19,24)4/h12,17-19,28H,6-11,13H2,1-5H3/t17-,18+,19+,21-,22+,23?,24+/m1/s1 |
InChI Key |
BIIFPBLHBAQCTJ-ISDHRXAKSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(=O)CC[C@]34C)(C)O)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)(C)O)C)OC(=O)C |
Synonyms |
6-HMAP 6-hydroxy-6-methyl-17-acetoxyprogesterone 6-hydroxy-6-methyl-17-acetoxyprogesterone, (6beta)-isome |
Origin of Product |
United States |
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